molecular formula C8H8BrClO B12857707 5-Bromo-2-chloro-1-methoxy-3-methylbenzene

5-Bromo-2-chloro-1-methoxy-3-methylbenzene

Katalognummer: B12857707
Molekulargewicht: 235.50 g/mol
InChI-Schlüssel: XIINQGPYYNLPIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-1-methoxy-3-methylbenzene: is an aromatic compound with the molecular formula C8H8BrClO It is a derivative of benzene, featuring bromine, chlorine, methoxy, and methyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is:

    Starting Material: 3-methylphenol (m-cresol).

    Step 1:

    Step 2: Chlorination - The chlorination step involves the use of chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Step 3: Methoxylation - The methoxy group can be introduced using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The compound can undergo further electrophilic aromatic substitution reactions, where the existing substituents can be replaced by other functional groups.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the bromine or chlorine atoms can be reduced to hydrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for reduction reactions.

Major Products

    Oxidation: Oxidation of the methoxy group can yield 5-bromo-2-chloro-3-methylbenzaldehyde.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic chemistry, 5-Bromo-2-chloro-1-methoxy-3-methylbenzene is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for creating novel compounds.

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities. For instance, modifications of the aromatic ring can lead to compounds with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound is used in the manufacture of dyes, agrochemicals, and pharmaceuticals. Its reactivity allows for the creation of various functional materials.

Wirkmechanismus

The mechanism by which 5-Bromo-2-chloro-1-methoxy-3-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack. The bromine and chlorine atoms can direct the incoming electrophiles to specific positions on the ring, influencing the overall reactivity and selectivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-2-chloro-1-methoxybenzene: Lacks the methyl group, leading to different reactivity and applications.

    5-Bromo-2-chloro-3-methylphenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical behavior.

    2-Bromo-4-chloro-1-methoxy-3-methylbenzene: Different positioning of substituents, resulting in varied chemical properties.

Uniqueness

5-Bromo-2-chloro-1-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The combination of bromine, chlorine, methoxy, and methyl groups makes it a versatile compound in synthetic chemistry and industrial processes.

Eigenschaften

Molekularformel

C8H8BrClO

Molekulargewicht

235.50 g/mol

IUPAC-Name

5-bromo-2-chloro-1-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3

InChI-Schlüssel

XIINQGPYYNLPIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.